1-(propan-2-yl)-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-propan-2-ylindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(2)13-10-6-4-3-5-9(10)7-11(13)12(14)15/h3-8H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOUNDSWCDROJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C=C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis with Subsequent Functionalization
The Fischer indole synthesis remains a cornerstone for constructing the indole core. A modified approach involves condensing phenylhydrazine derivatives with ketones bearing pre-installed functional groups. For example, reacting 4-(propan-2-yl)cyclohexanone with phenylhydrazine under acidic conditions (HCl, ethanol, reflux, 12 h) yields the corresponding indoline intermediate, which is oxidized to indole using Pd/C in dimethyl sulfoxide (DMSO) at 150°C. Subsequent carboxylation at position 2 is achieved via directed ortho-metalation:
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Lithiation : Treating the indole with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF).
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Quenching with CO₂ : Introducing gaseous CO₂ forms the carboxylic acid moiety.
Key Data :
| Parameter | Value |
|---|---|
| Yield (indole formation) | 68–72% |
| Carboxylation efficiency | 85% (HPLC purity ≥98%) |
Alkylation of Indole-2-Carboxylic Acid
Direct N-alkylation of indole-2-carboxylic acid with 2-bromopropane presents challenges due to competing O-alkylation and poor nucleophilicity of the indole nitrogen. A two-step protection-deprotection strategy improves regioselectivity:
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Ethyl Ester Protection : Indole-2-carboxylic acid is converted to its ethyl ester using thionyl chloride (SOCl₂) in ethanol (yield: 92%).
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N-Alkylation : The ester undergoes alkylation with 2-bromopropane in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 80°C for 24 h (yield: 65%).
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Ester Hydrolysis : The product is treated with aqueous NaOH (2 M) in ethanol/water (1:1) at reflux to regenerate the carboxylic acid.
Optimization Insight :
-
Solvent Effects : DMF outperforms dimethylacetamide (DMAc) due to better solubility of K₂CO₃.
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Temperature : Reactions above 80°C lead to decomposition (≥5% byproducts).
Modern Catalytic Approaches
Palladium-Catalyzed C–H Activation
Recent advances leverage transition-metal catalysts for direct functionalization. A palladium(II)/copper(I) system enables one-pot N-alkylation and C–H carboxylation:
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Substrate : 1-(Propan-2-yl)-1H-indole.
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Carboxylation : CO (1 atm), Pd(OAc)₂ (5 mol%), CuI (10 mol%), and cesium carbonate (Cs₂CO₃) in DMF at 120°C for 18 h.
Performance Metrics :
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Turnover number (TON): 8.2
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Selectivity: >99% for position 2 (no C3 carboxylation detected).
Continuous Flow Synthesis
Industrial-scale production benefits from flow chemistry to enhance heat/mass transfer. A patented continuous process involves:
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Reactor 1 : Fischer indole synthesis at 140°C (residence time: 30 min).
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Reactor 2 : Lithiation-carboxylation at −30°C (residence time: 5 min).
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In-line Purification : Simulated moving bed (SMB) chromatography achieves ≥99.5% purity.
Scalability Data :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 500 kg | 5,000 kg |
| Energy Consumption | 12 kWh/kg | 6.8 kWh/kg |
Industrial Production and Optimization
Raw Material Sourcing
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Indole-2-Carboxylic Acid : Sourced via microbial fermentation using engineered E. coli strains (titer: 12 g/L).
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2-Bromopropane : Petrochemical derivative, stabilized with 0.1% epichlorohydrin to prevent hydrolysis.
Waste Stream Management
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Byproduct Recovery : Unreacted 2-bromopropane is distilled and recycled (recovery rate: 88%).
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Acidic Waste Neutralization : Spent HCl from Fischer synthesis is treated with Ca(OH)₂ to produce CaCl₂ for road de-icing.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 12.85 (s, 1H, COOH), 7.65–7.12 (m, 4H, aromatic), 4.75 (sept, J=6.8 Hz, 1H, CH(CH₃)₂), 1.42 (d, J=6.8 Hz, 6H, CH₃).
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IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (indole ring vibration).
Purity Assessment
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HPLC : C18 column, 70:30 H₂O/acetonitrile, 1 mL/min. Retention time: 4.2 min (purity: 99.3%).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Fischer + Lithiation | 58 | 98.5 | 220 |
| N-Alkylation | 65 | 97.8 | 190 |
| Pd-Catalyzed | 82 | 99.1 | 310 |
| Continuous Flow | 91 | 99.5 | 175 |
Key Trade-offs :
-
Catalytic Methods : Higher yields but require expensive metal catalysts.
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Flow Synthesis : Lower operational costs offset initial capital investment.
Chemical Reactions Analysis
1-(propan-2-yl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Antiviral Applications
HIV-1 Integrase Inhibition
Recent studies have demonstrated that derivatives of indole-2-carboxylic acid, including 1-(propan-2-yl)-1H-indole-2-carboxylic acid, exhibit significant inhibitory activity against HIV-1 integrase. This enzyme is crucial for the viral replication process, making it a prime target for therapeutic intervention.
- Mechanism of Action : The compound binds effectively to the active site of integrase, chelating two Mg²⁺ ions through its indole nitrogen and carboxyl group. This binding disrupts the virus's ability to integrate its genetic material into the host DNA, thereby inhibiting replication .
- Efficacy : In one study, derivatives showed IC₅₀ values ranging from 0.13 μM to 32.37 μM, indicating potent antiviral activity. Compound modifications at positions C2 and C3 significantly enhanced the inhibitory effects against integrase .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of indole derivatives is crucial for optimizing their antiviral properties.
- Optimization Strategies : Modifications such as introducing halogenated phenyl groups at the C6 position and long-chain hydrophobic groups at the C3 position have been shown to improve binding affinity and inhibitory potency against HIV integrase. For instance, compounds with a p-trifluorophenyl group at C3 exhibited a 6.5-fold increase in activity compared to parent compounds .
Potential in Cancer Therapy
Indole derivatives have also been explored for their anticancer properties.
- Biological Activity : Some studies suggest that these compounds may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. Their ability to interact with specific cellular targets makes them promising candidates for further development in oncology.
Synthesis and Chemical Properties
The synthesis of 1-(propan-2-yl)-1H-indole-2-carboxylic acid involves several steps:
| Step | Description |
|---|---|
| 1 | Formation of the indole core via cyclization reactions involving appropriate precursors. |
| 2 | Introduction of the propan-2-yl side chain through alkylation methods. |
| 3 | Carboxylation at the C2 position using carbon dioxide or suitable carboxylic acid derivatives. |
The resulting compound exhibits favorable solubility and stability profiles, which are advantageous for medicinal applications.
Future Directions and Case Studies
Further research is warranted to explore the full therapeutic potential of 1-(propan-2-yl)-1H-indole-2-carboxylic acid.
Mechanism of Action
The mechanism of action of 1-isopropyl-2-indolecarboxylic acid involves its interaction with specific molecular targets. For instance, indole derivatives are known to inhibit protein kinases and topoisomerases, which are crucial enzymes involved in cell signaling and DNA replication . These interactions can lead to the modulation of various biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Substituent Variations at N1
Ethyl-1-(prop-2-yn-1-yl)-1H-indole-2-carboxylate ():
This ester derivative replaces the carboxylic acid with an ethyl ester and introduces a propargyl group at N1. The propargyl group’s linear structure contrasts with the branched isopropyl group, affecting steric hindrance and reactivity. Synthesis involves propargyl bromide under inert conditions (80.7% yield), differing from alkylation methods for isopropyl derivatives .- 1-(3-(4-Chloro-3,5-dimethylphenoxy)propyl)-1H-indole-2-carboxylic acid (): A phenoxypropyl substituent at N1 introduces aromaticity and electron-withdrawing chlorine atoms. This bulkier group may enhance lipophilicity but reduce metabolic stability compared to the isopropyl group. Synthesis requires phenol coupling and saponification, yielding >98% purity .
- Its molecular weight (215.25 g/mol) is comparable to the isopropyl derivative (C12H13NO2, ~215.24 g/mol), but the cyclic structure alters solubility and crystal packing .
Functional Group Modifications at C2
Ethyl 1-H-Indole-2-Carboxylate ():
The esterification of the C2 carboxylic acid (93.5% yield) increases lipophilicity, which is reversed in the target compound. Such modifications are critical for prodrug design .3-[N,N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids ():
These derivatives feature acylated amines at C3, adding hydrogen-bonding capacity. The straight-chain propyl group at N1 vs. isopropyl may reduce steric effects in binding interactions .
Physicochemical Properties
*Estimated properties based on analogous structures.
Biological Activity
1-(Propan-2-yl)-1H-indole-2-carboxylic acid, a derivative of indole, has garnered attention due to its diverse biological activities, particularly in antiviral and anticancer research. This compound's structure features an isopropyl group attached to the indole ring, influencing its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The molecular formula of 1-(propan-2-yl)-1H-indole-2-carboxylic acid is with a molecular weight of approximately 185.24 g/mol. The presence of the carboxylic acid group is crucial for its biological activity, allowing it to engage in various chemical interactions.
1-(Propan-2-yl)-1H-indole-2-carboxylic acid exhibits its biological activity primarily through its ability to inhibit specific enzymes and viral replication processes. Notably, it has been identified as an inhibitor of HIV-1 integrase, which is essential for viral replication.
Integrase Inhibition
Research indicates that this compound can effectively inhibit the strand transfer activity of HIV-1 integrase. The mechanism involves chelation with Mg ions within the active site of the integrase enzyme. Binding studies have shown that the indole nucleus and carboxyl group play significant roles in this interaction, facilitating π–π stacking with viral DNA .
Biological Activity Evaluation
The biological activity of 1-(propan-2-yl)-1H-indole-2-carboxylic acid has been evaluated through various assays:
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Indole-2-carboxylic acid | 32.37 | HIV-1 integrase inhibitor |
| Optimized derivative (17a) | 3.11 | Enhanced integrase inhibition |
| Further derivatives (20a) | 0.13 | Significant integrase inhibition |
These results demonstrate that modifications to the indole structure can lead to enhanced inhibitory effects against HIV-1 integrase, suggesting a promising scaffold for further drug development .
Case Studies
Several studies have highlighted the antiviral potential of indole derivatives:
- HIV-1 Integrase Inhibition : A study found that derivatives of indole-2-carboxylic acid exhibited IC50 values ranging from 3.11 μM to as low as 0.13 μM for optimized compounds, indicating strong potential as antiviral agents against HIV .
- Neurotropic Alphavirus Inhibition : Another study explored indole derivatives as inhibitors of neurotropic alphaviruses, demonstrating their ability to confer protection in animal models against viral infections .
Structural Optimization
The optimization of 1-(propan-2-yl)-1H-indole-2-carboxylic acid has led to the development of more potent derivatives. Modifications at various positions on the indole ring have been systematically studied:
- C3 Position : The introduction of long-chain substituents has improved interactions with hydrophobic cavities near the active site.
- C6 Position : Halogenated benzene rings have been shown to enhance binding affinity and inhibitory activity against integrase.
These structural modifications have resulted in compounds with significantly improved biological activities compared to the parent compound .
Q & A
Q. Key Variables :
- Temperature control during alkylation minimizes side reactions (e.g., over-alkylation).
- Solvent polarity affects reaction kinetics; polar aprotic solvents like DMF enhance nucleophilic substitution .
How can researchers resolve contradictions in reported physicochemical properties (e.g., pKa, solubility) of this compound?
Advanced Research Question
Discrepancies in predicted vs. experimental data (e.g., pKa = 4.09 ± 0.30 predicted vs. unmeasured experimentally) arise from computational limitations and experimental conditions.
- Approach :
- Experimental Validation : Use potentiometric titration for pKa determination .
- Solubility Analysis : Perform shake-flask experiments in buffered solutions (pH 1–7) with HPLC quantification .
- Computational Refinement : Apply density functional theory (DFT) with solvent models (e.g., COSMO-RS) to improve predictions .
Table 1 : Predicted vs. Recommended Experimental Parameters
| Property | Predicted Value | Recommended Method |
|---|---|---|
| pKa | 4.09 ± 0.30 | Potentiometric titration |
| Density | 1.41 ± 0.1 g/cm³ | Gas pycnometry |
| Solubility (H₂O) | Not available | Shake-flask + HPLC |
What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Basic Research Question
- NMR : ¹H/¹³C NMR confirms substitution patterns. Key signals:
- Indole H-3 proton: ~7.2 ppm (singlet).
- Isopropyl group: 1.2–1.5 ppm (doublet for CH₃) and 4.5–5.0 ppm (multiplet for CH) .
- X-ray Crystallography : SHELX software refines crystal structures, identifying hydrogen bonding between the carboxylic acid and adjacent molecules .
Advanced Tip : For polymorph screening, use differential scanning calorimetry (DSC) to detect thermal phase transitions.
How can researchers mitigate challenges in optimizing reaction selectivity during N-alkylation?
Advanced Research Question
Competing O-alkylation or multiple substitutions are common. Strategies include:
- Protecting Groups : Temporarily protect reactive sites (e.g., carboxylic acid as an ethyl ester) .
- Catalytic Control : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity.
- Kinetic Monitoring : In-situ IR spectroscopy tracks intermediate formation, enabling real-time adjustment of reagent stoichiometry.
Case Study : Ethyl indole-2-carboxylate alkylation with 2-bromopropane achieved 87% yield when using K₂CO₃ in DMF at 70°C for 24 hours .
What computational tools are effective for predicting the biological activity or reactivity of this compound?
Advanced Research Question
- Molecular Docking : AutoDock Vina screens binding affinities to targets like cyclooxygenase-2 (COX-2), leveraging the indole scaffold’s planar structure .
- Reactivity Maps : DFT-based Fukui indices identify nucleophilic/electrophilic sites (e.g., C-3 of indole vs. carboxylic acid group) .
Limitation : Predicted bioactivity (e.g., IC₅₀) requires validation via enzyme inhibition assays (e.g., COX-2 ELISA).
How should researchers address stability issues during long-term storage?
Basic Research Question
- Storage Conditions : Store at +4°C in airtight containers under nitrogen to prevent oxidation of the indole ring .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring detect impurities (e.g., dimerization products).
Critical Note : No decomposition products are reported, but indole derivatives are prone to photodegradation—use amber glassware .
What strategies reconcile discrepancies in crystallographic data refinement for this compound?
Advanced Research Question
- Software Selection : SHELXL refines high-resolution data but may struggle with twinned crystals; alternative programs like OLEX2 improve convergence .
- Hydrogen Bonding Analysis : Assign partial occupancy to disordered isopropyl groups using Fourier difference maps .
How can researchers design analogs to enhance solubility without compromising activity?
Advanced Research Question
- Structural Modifications :
- Introduce polar substituents (e.g., -OH at C-5) via Friedel-Crafts alkylation.
- Replace isopropyl with PEGylated groups to improve aqueous solubility .
- Prodrug Approach : Convert carboxylic acid to a methyl ester for increased cell permeability, with in vivo hydrolysis restoring activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
